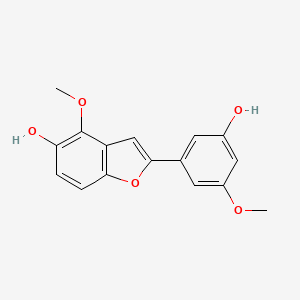

Gnetofuran B

Description

from a methanol-soluble extract of the stems of Gnetum klossii; structure in first source

Properties

Molecular Formula |

C16H14O5 |

|---|---|

Molecular Weight |

286.28 g/mol |

IUPAC Name |

2-(3-hydroxy-5-methoxyphenyl)-4-methoxy-1-benzofuran-5-ol |

InChI |

InChI=1S/C16H14O5/c1-19-11-6-9(5-10(17)7-11)15-8-12-14(21-15)4-3-13(18)16(12)20-2/h3-8,17-18H,1-2H3 |

InChI Key |

KOGQJESJCMFQBX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1)O)C2=CC3=C(O2)C=CC(=C3OC)O |

Synonyms |

gnetofuran B |

Origin of Product |

United States |

Foundational & Exploratory

Gnetofuran B: A Technical Guide to Natural Sources and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the natural sourcing and isolation of Gnetofuran B, a benzofuran derivative. It details the primary plant genus known to produce related compounds, outlines various extraction and purification methodologies, and presents a generalized experimental protocol.

Natural Sources of this compound

This compound is a naturally occurring phytochemical.[1] The primary sources of this compound and related benzofuran compounds are plants belonging to the genus Gnetum.[2][3][4] This genus comprises tropical evergreen trees, shrubs, and lianas and is the sole genus in the family Gnetaceae.[3][4] Plants of the Gnetum genus are recognized as a rich source of bioactive stilbenoids and flavonoids.[2][3]

While over 50 species of Gnetum exist, they are primarily found in tropical and humid regions of Asia, South America, and Africa.[2][3][4] Phytochemical investigations of various Gnetum species, such as Gnetum montanum and Gnetum macrostachyum, have led to the isolation of numerous stilbenoids and other phenolic compounds.[2] For instance, gnetupendin A and (+)-gnetofuran A have been successfully isolated from the caulis of Gnetum montanum.[2] Researchers exploring this compound should focus their screening efforts on species within this genus.

Isolation and Purification Workflow

The isolation of this compound from its natural plant source follows a multi-step process. The general workflow involves solvent extraction from the prepared plant material, followed by concentration and a series of chromatographic separations to purify the target compound.

Caption: General workflow for the isolation and purification of this compound from Gnetum plant material.

Extraction Methodologies

The choice of extraction technique is critical and can significantly impact the yield and purity of the isolated compound. Conventional methods like maceration and Soxhlet extraction are effective but can be time- and solvent-intensive. Modern techniques offer greener and more efficient alternatives.[5]

Comparison of Extraction Techniques

The following table summarizes and compares various extraction methods applicable to the isolation of phytochemicals like this compound from plant materials.[5][6][7]

| Method | Principle | Typical Time | Solvent Consumption | Advantages | Disadvantages |

| Maceration | Soaking plant material in a solvent at room temperature for an extended period.[6][8] | 3 - 7 days[6] | High[6] | Simple, suitable for thermolabile compounds.[8] | Time-consuming, low efficiency, large solvent volume.[5] |

| Soxhlet Extraction | Continuous extraction with a refluxing solvent, ensuring fresh solvent repeatedly washes the material.[9] | 4 - 24 hours[6] | Moderate[6] | More efficient than maceration, exhaustive extraction.[9] | Requires heating (unsuitable for thermolabile compounds), moderate time.[5] |

| Ultrasound-Assisted Extraction (UAE) | Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration.[7][9] | 15 - 60 minutes | Low to Moderate | Fast, high efficiency, reduced solvent use.[5][9] | Potential for localized heating, equipment cost. |

| Microwave-Assisted Extraction (MAE) | Microwaves heat the solvent and moisture within the plant cells, causing them to rupture and release compounds.[6][7] | 10 - 40 minutes[6] | Low[6] | Very fast, high yield, low solvent consumption.[5][6][7] | Requires polar solvents, specialized equipment.[8] |

Generalized Experimental Protocol

This section provides a representative protocol for the isolation and purification of this compound, synthesized from standard phytochemical extraction procedures.[6][8][9]

Step 1: Preparation of Plant Material

-

Collection and Identification: Collect the desired plant material (e.g., stems or roots of a Gnetum species). Ensure proper botanical identification.

-

Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight until brittle. Alternatively, use a plant oven at 40-50°C.

-

Grinding: Pulverize the dried material into a coarse powder using a mechanical grinder to increase the surface area for extraction.

Step 2: Solvent Extraction (Soxhlet Method)

-

Loading: Place approximately 100g of the powdered plant material into a cellulose thimble and position it within the main chamber of the Soxhlet apparatus.

-

Solvent Addition: Fill a round-bottom flask with a suitable organic solvent, such as 80% methanol or ethyl acetate (approx. 500 mL), and add a few boiling chips.[6]

-

Extraction: Assemble the Soxhlet apparatus and heat the flask using a heating mantle. Allow the extraction to proceed continuously for 8-12 hours, or until the solvent in the siphon arm runs clear.

-

Concentration: After extraction, allow the apparatus to cool. Collect the solvent containing the extract from the round-bottom flask. Concentrate the extract under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

Step 3: Purification by Column Chromatography

-

Column Packing: Prepare a silica gel (60-120 mesh) slurry in a non-polar solvent (e.g., hexane) and pack it into a glass chromatography column.

-

Sample Loading: Adsorb the crude extract onto a small amount of silica gel and carefully load it onto the top of the packed column.

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding increasing proportions of a more polar solvent (e.g., ethyl acetate). This is known as gradient elution.

-

Fraction Collection: Collect the eluate in separate fractions and monitor the separation using Thin-Layer Chromatography (TLC).

-

Pooling: Combine fractions that show a similar TLC profile and contain the compound of interest. Evaporate the solvent from the pooled fractions to obtain a semi-purified sample.

Step 4: Final Purification (Preparative HPLC)

-

Method Development: Develop an appropriate separation method on an analytical High-Performance Liquid Chromatography (HPLC) system, typically using a C18 column with a mobile phase gradient of water and acetonitrile or methanol.

-

Scale-Up: Transfer the method to a preparative HPLC system.

-

Injection and Collection: Dissolve the semi-purified sample in a suitable solvent and inject it into the preparative HPLC. Collect the peak corresponding to this compound based on the retention time established during method development.

-

Final Concentration: Evaporate the solvent from the collected fraction to yield the pure this compound.

Step 5: Structural Elucidation

Confirm the identity and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).[8]

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Gnetum - Wikipedia [en.wikipedia.org]

- 4. ramsadaycollege.com [ramsadaycollege.com]

- 5. Techniques for extraction and isolation of natural products: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Evaluation of extraction protocols for anti-diabetic phytochemical substances from medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Gnetofuran B: A Technical Guide for Researchers and Drug Development Professionals

Introduction: Gnetofuran B is a naturally occurring benzofuran derivative first isolated from the stems of Gnetum klossii, a plant belonging to the Gnetaceae family.[1] Species of the Gnetum genus are known to be a rich source of stilbenoids, a class of polyphenolic compounds with a wide range of reported biological activities, including anti-inflammatory, antioxidant, and potential anticancer effects.[2][3][4][5] While research specifically on this compound is limited, its structural similarity to other well-studied stilbenoids, such as Gnetofuran A, suggests it may possess significant therapeutic potential. This technical guide provides a comprehensive overview of the known chemical properties of this compound, its hypothesized biological activities based on related compounds, and detailed experimental protocols for its isolation and biological evaluation.

Chemical Structure and Properties

This compound possesses a core benzofuran structure with methoxy and hydroxy substitutions. Its chemical identity has been established through spectroscopic analysis.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [6] |

| Molecular Weight | 286.28 g/mol | [6][7] |

| CAS Number | 526214-79-9 | [7][8] |

| IUPAC Name | 2-(3,5-dihydroxyphenyl)-5,7-dimethoxybenzofuran | Inferred from structure |

| SMILES | COc1cc(O)cc(-c2cc(c(OC)c(cc3)O)c3o2)c1 | [7] |

| Predicted Boiling Point | 511.5 ± 50.0 °C | [8] |

| Predicted Density | 1.322 ± 0.06 g/cm³ | [8] |

| Predicted pKa | 7.62 ± 0.50 | [8] |

| Appearance | Amorphous powder | Inferred from isolation reports |

| Solubility | Soluble in methanol, DMSO | Inferred from isolation and handling |

Spectroscopic Data

The structure of this compound was elucidated using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source |

| ¹H NMR | Data available in specialized databases. | [6] |

| ¹³C NMR | Data available in specialized databases. | [6] |

| Mass Spectrometry (GC-MS) | Data available in specialized databases. | [6] |

Hypothesized Biological Activities and Mechanism of Action

Direct experimental evidence for the biological activities of this compound is not yet available in the public domain. However, based on the activities of its structural analog, Gnetofuran A, and other stilbenoids isolated from Gnetum species, we can hypothesize its potential therapeutic effects.

Table 3: Hypothesized Biological Activities of this compound

| Hypothesized Activity | Supporting Evidence | Potential Mechanism of Action |

| Anti-inflammatory | Gnetofuran A, a closely related compound, exhibits anti-inflammatory effects.[9][10] Stilbenoids from Gnetum species are known for their anti-inflammatory properties.[2][3] | Inhibition of pro-inflammatory cytokines and enzymes, such as TNF-α and cyclooxygenases. |

| Osteoblast Differentiation Enhancement | Gnetofuran A enhances osteoblast differentiation through the p38 MAPK signaling pathway.[9][10][11] | Activation of the p38 MAPK pathway, leading to the upregulation of key transcription factors for osteogenesis like Runx2 and Osterix. |

| Antioxidant | Stilbenoids are well-documented antioxidants.[3][5] | Scavenging of free radicals and upregulation of endogenous antioxidant enzymes. |

| Neuroprotective | Other stilbenoids from Gnetum species have shown neuroprotective effects in vitro.[12] | Modulation of signaling pathways involved in neuronal survival and protection against oxidative stress. |

Experimental Protocols

The following sections provide detailed methodologies for the isolation and biological evaluation of this compound. These protocols are based on established methods for similar natural products.

Isolation of this compound from Gnetum klossii

This protocol describes a general procedure for the extraction and isolation of this compound from the plant material.

1. Plant Material Collection and Preparation:

-

Collect fresh stems of Gnetum klossii.

-

Clean the plant material to remove any contaminants.

-

Air-dry the stems in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the stems into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in methanol at room temperature for 72 hours.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanol extract.

3. Fractionation and Isolation:

-

Subject the crude methanol extract to vacuum liquid chromatography (VLC) on a silica gel column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

-

Monitor the fractions using thin-layer chromatography (TLC).

-

Combine fractions showing similar TLC profiles.

-

Subject the target fractions to repeated column chromatography on silica gel and Sephadex LH-20.

-

Perform final purification using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

4. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Anti-inflammatory Activity Assay: Inhibition of Protein Denaturation

This assay is a simple and widely used method to screen for anti-inflammatory activity.

1. Reagents and Materials:

-

This compound (dissolved in DMSO)

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

Phosphate Buffered Saline (PBS, pH 6.4)

-

Diclofenac sodium (as a positive control)

-

Spectrophotometer

2. Procedure:

-

Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA or egg albumin and 0.1 mL of this compound at various concentrations (e.g., 10, 50, 100, 250, 500 µg/mL).

-

For the control, use 0.1 mL of the vehicle (DMSO). For the positive control, use 0.1 mL of diclofenac sodium solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating the mixtures at 70°C for 5 minutes.

-

After cooling, add 2.5 mL of PBS.

-

Measure the absorbance of the solutions at 660 nm.

3. Calculation:

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Osteoblast Differentiation Assay

This protocol outlines the steps to assess the effect of this compound on the differentiation of pre-osteoblastic cells.

1. Cell Culture:

-

Culture MC3T3-E1 pre-osteoblastic cells in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

2. Differentiation Induction:

-

Seed the cells in 24-well plates at a density of 1 x 10⁵ cells/well.

-

After 24 hours, replace the medium with an osteogenic induction medium (α-MEM with 10% FBS, 50 µg/mL ascorbic acid, and 10 mM β-glycerophosphate).

-

Treat the cells with various concentrations of this compound.

3. Alkaline Phosphatase (ALP) Staining:

-

After 7 days of differentiation, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 10 minutes.

-

Wash the cells again with PBS.

-

Stain for ALP activity using a commercial ALP staining kit according to the manufacturer's instructions.

-

Capture images using a microscope.

4. Alizarin Red S Staining for Mineralization:

-

After 21 days of differentiation, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Wash the cells with deionized water.

-

Stain the cells with 2% Alizarin Red S solution (pH 4.2) for 20 minutes.

-

Wash the cells with deionized water to remove excess stain.

-

Observe and photograph the mineralized nodules.

Visualizations

Hypothesized Signaling Pathway of this compound in Osteoblast Differentiation

Caption: Hypothesized p38 MAPK signaling pathway activated by this compound.

Experimental Workflow for Biological Activity Evaluation

Caption: Workflow for evaluating the biological activity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biological Activities of Stilbenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. spectrabase.com [spectrabase.com]

- 7. biorbyt.com [biorbyt.com]

- 8. This compound CAS#: 526214-79-9 [m.chemicalbook.com]

- 9. Gnetofuran A Enhances Osteoblast Differentiation through the p38 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Gnetofuran A Enhances Osteoblast Differentiation through the p38 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

The Gnetofuran B Biosynthesis Pathway in Gnetum Species: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetofuran B, a pharmacologically active stilbenoid found in various Gnetum species, has attracted considerable interest for its potential therapeutic applications. A comprehensive understanding of its biosynthetic pathway is fundamental for optimizing its production through biotechnological approaches and for the development of novel therapeutics. This technical document provides an in-depth overview of the current understanding of the this compound biosynthesis pathway in Gnetum. It details the enzymatic steps from primary metabolism to the formation of the resveratrol monomer and the subsequent proposed oxidative dimerization to yield this compound. This guide summarizes the available, albeit limited, quantitative data, outlines relevant experimental protocols, and presents visual diagrams of the pathway and associated workflows to facilitate further research and drug development.

Introduction

Stilbenoids are a class of plant secondary metabolites characterized by a C6-C2-C6 carbon skeleton. The most prominent member of this family, resveratrol, serves as a precursor for a diverse array of more complex oligomeric structures. Species of the genus Gnetum are a rich source of these diverse stilbenoids, including the resveratrol dimer, this compound. The biosynthesis of these compounds originates from the well-established phenylpropanoid pathway, a central route for the production of a multitude of plant natural products. This whitepaper will delineate the known and proposed enzymatic steps leading to the formation of this compound in Gnetum species.

The this compound Biosynthetic Pathway

The biosynthesis of this compound can be divided into two primary stages: the formation of the resveratrol monomer and its subsequent oxidative dimerization.

Upstream Pathway: Biosynthesis of Resveratrol

The initial steps of the pathway, leading to the synthesis of resveratrol, are well-characterized in the plant kingdom. Transcriptome analysis of Gnetum parvifolium has identified candidate genes for the key enzymes in this pathway[1][2][3]. The expression of these genes, and consequently the production of stilbenes, is often induced by biotic and abiotic stresses such as high temperature and UV-C irradiation[1][4].

The key enzymes involved in the formation of resveratrol are:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to produce cinnamic acid, the first committed step of the phenylpropanoid pathway.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H hydroxylates cinnamic acid to form p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to Coenzyme A, resulting in the formation of p-coumaroyl-CoA.

-

Stilbene Synthase (STS): As a type III polyketide synthase, STS catalyzes the crucial condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to generate the stilbene backbone of resveratrol[1][4].

Downstream Pathway: Oxidative Dimerization to this compound

This compound is a dimer of resveratrol. Its formation is proposed to occur through an oxidative coupling mechanism. While the precise enzymes responsible for this specific dimerization in Gnetum species have not yet been definitively identified and characterized, several classes of enzymes are known to catalyze such reactions in plants[5].

-

Laccases: These copper-containing oxidases are capable of oxidizing a wide range of phenolic compounds, including resveratrol, to generate radical intermediates that can then couple to form dimers[6][7][8].

-

Peroxidases: These heme-containing enzymes catalyze the oxidation of substrates in the presence of hydrogen peroxide, and have also been implicated in the dimerization of stilbenoids.

The proposed mechanism involves the oxidation of two resveratrol molecules to form resveratrol radicals. These radicals then undergo a regio- and stereospecific coupling to form the dihydrobenzofuran ring system characteristic of this compound. It is important to note that this part of the pathway in Gnetum is currently hypothetical and requires further experimental validation.

Quantitative Data

Currently, there is a significant lack of specific quantitative data regarding the biosynthesis of this compound in Gnetum species. The available data primarily focuses on the general accumulation of stilbenoids.

| Parameter | Species | Tissue | Condition | Value | Reference |

| Total Stilbenes | Gnetum parvifolium | Leaves | Control | ~0.2 mg/g DW | [9] |

| Stems | Control | ~0.1 mg/g DW | [9] | ||

| Roots | Control | ~0.3 mg/g DW | [9] | ||

| Gnetum parvifolium | Leaves | High Temperature (3h) | Increased | [1] | |

| Leaves | UV-C (3h) | Increased | [1] | ||

| Gnetin C (a resveratrol dimer) | Gnetum gnemon | Seeds | N/A | IC50 (Tyrosinase) = 7.0 µM | [10] |

| Gnetol (a stilbenoid) | Gnetum microcarpum | Lianas | N/A | IC50 (PGE2 inhibition) = 1.84 µM | [5] |

Note: DW = Dry Weight; N/A = Not Applicable. The data presented here is for total stilbenoids or related compounds, as specific quantitative data for this compound biosynthesis is not yet available in the literature.

Experimental Protocols

The following sections outline general methodologies that can be adapted for the study of this compound biosynthesis in Gnetum species.

Extraction and Quantification of Stilbenoids

This protocol provides a general framework for the extraction and analysis of stilbenoids, including this compound, from Gnetum tissues.

-

Sample Preparation: Collect fresh plant material, freeze immediately in liquid nitrogen, and lyophilize. Grind the dried tissue to a fine powder.

-

Extraction: Extract the powdered tissue with a suitable solvent, such as 80% methanol or ethanol, using sonication or overnight shaking at room temperature.

-

Purification: Centrifuge the extract to remove solid debris. The supernatant can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds.

-

Quantification: Analyze the purified extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS). This compound can be quantified by comparing its peak area to a standard curve generated with a purified this compound standard.

References

- 1. Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Transcriptome Characterization of Gnetum parvifolium Reveals Candidate Genes Involved in Important Secondary Metabolic Pathways of Flavonoids and Stilbenoids [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Impact of Environmental Factors on Stilbene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Laccase-Catalyzed Dimerization of Piceid, a Resveratrol Glucoside, and its Further Enzymatic Elaboration [iris.cnr.it]

- 9. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Gnetofuran B: A Technical Overview for Researchers

FOR IMMEDIATE RELEASE

A Comprehensive Technical Guide on Gnetofuran B: Properties and Research Context

[City, State] – [Date] – This document provides a detailed technical guide on this compound, a natural product of interest to researchers, scientists, and drug development professionals. While specific experimental data on this compound is limited in publicly available literature, this guide summarizes its core properties and provides context based on the broader research into the Gnetum genus, known for its rich phytochemical profile and diverse biological activities.

This compound is a chemical compound with the CAS Number 526214-79-9 and the molecular formula C16H14O5 . Its molecular weight is 286.28 g/mol .

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 526214-79-9 | --INVALID-LINK-- |

| Molecular Formula | C16H14O5 | --INVALID-LINK-- |

| Molecular Weight | 286.28 g/mol | --INVALID-LINK-- |

Biological Context: The Gnetum Genus

This compound belongs to the diverse chemical landscape of the Gnetum genus, which is a rich source of various bioactive compounds, including stilbenoids, flavonoids, and alkaloids.[1] These compounds have been reported to possess a range of pharmacological properties, such as cytotoxic, antidiabetic, and anti-inflammatory activities.[1]

Research on various Gnetum species has revealed a wealth of phytochemicals with potential therapeutic applications.[1][2] While direct studies on this compound are scarce, the known activities of other constituents from this genus provide a valuable framework for potential research directions.

Potential Research Avenues and Methodologies

Given the limited specific data on this compound, this section outlines generalized experimental protocols that are commonly employed in the study of natural products from the Gnetum genus. These methodologies can serve as a starting point for researchers interested in investigating the biological activities of this compound.

General Experimental Protocol for Phytochemical Analysis

A common approach to studying plant-derived compounds involves extraction, fractionation, and isolation, followed by structural elucidation and biological assays.

-

Extraction and Fractionation:

-

Plant material (e.g., leaves, stems of a Gnetum species) is collected, dried, and powdered.

-

The powdered material is then subjected to extraction with a suitable solvent, such as ethanol.

-

The resulting crude extract is fractionated using different solvents of increasing polarity (e.g., n-hexane, ethyl acetate, butanol) to separate compounds based on their chemical properties.[3]

-

-

Isolation of Compounds:

-

Individual compounds are isolated from the fractions using chromatographic techniques such as column chromatography over silica gel or Sephadex, followed by preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structural Elucidation:

-

The chemical structure of isolated compounds is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

-

-

Biological Activity Screening:

-

Isolated compounds are then screened for various biological activities. Based on the known properties of compounds from the Gnetum genus, relevant assays could include:

-

Antioxidant activity assays: (e.g., DPPH radical scavenging assay).

-

Anti-inflammatory assays: (e.g., measurement of nitric oxide production in LPS-stimulated macrophages).

-

Cytotoxicity assays: against various cancer cell lines (e.g., MTT assay).

-

Antimicrobial assays: against a panel of bacteria and fungi.[4]

-

-

Generalized Signaling Pathway for Bioactive Compounds from Gnetum

The following diagram illustrates a generalized signaling pathway that could be investigated for compounds from the Gnetum genus, given their reported anti-inflammatory and cytotoxic properties. This is a hypothetical representation and would require experimental validation for this compound.

Caption: Generalized inflammatory and apoptotic signaling pathway.

Conclusion

This compound remains a largely uncharacterized natural product. While its specific biological activities and mechanisms of action are yet to be elucidated, its origin from the phytochemically rich Gnetum genus suggests it may possess interesting pharmacological properties. This guide provides the foundational chemical information for this compound and outlines a strategic approach for its further investigation, leveraging the knowledge from related compounds. Future research is warranted to isolate and characterize this compound and to explore its potential as a therapeutic agent.

References

Gnetofuran B: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available quantitative data on the solubility and stability of Gnetofuran B is limited. This guide provides a framework based on the known chemical properties of this compound, analogous data from related stilbenoid and benzofuran compounds, and standard pharmaceutical testing protocols. The experimental protocols, data tables, and diagrams presented herein are illustrative and should be adapted based on empirical studies.

Introduction

This compound is a naturally occurring benzofuran, a class of compounds structurally related to stilbenoids. It has been isolated from plant species of the Gnetum genus, notably Gnetum klossii[1][2][3]. As with many phenolic compounds derived from natural sources, understanding the physicochemical properties of this compound, particularly its solubility and stability, is crucial for its potential development as a therapeutic agent. These characteristics directly influence its formulation, bioavailability, and shelf-life. This technical guide synthesizes the available information on this compound and provides a projected overview of its core solubility and stability characteristics based on its chemical class.

Chemical Profile of this compound:

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [4] |

| Molecular Weight | 286.28 g/mol | [4] |

| CAS Number | 526214-79-9 | [5] |

| Predicted pKa | 7.62 ± 0.50 | [5] |

| Appearance | (Not specified, likely a solid) | |

| Storage (Commercial) | -20°C, often supplied in DMSO | [4] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and subsequent absorption. This compound, as a polyphenolic compound, is anticipated to exhibit poor aqueous solubility and higher solubility in organic solvents. The presence of hydroxyl groups suggests that its solubility may be pH-dependent.

Projected Solubility Data

The following table presents hypothetical solubility data for this compound in various common solvents at ambient temperature. These values are estimates based on the behavior of similar phenolic compounds and require experimental verification.

| Solvent | Type | Projected Solubility (mg/mL) |

| Water | Aqueous | < 0.1 |

| Phosphate Buffered Saline (pH 7.4) | Aqueous Buffer | < 0.1 |

| 0.1 N HCl (pH 1.2) | Aqueous Acidic Buffer | < 0.1 |

| 0.1 N NaOH (pH 13) | Aqueous Basic Buffer | > 1.0 (potential for salt formation) |

| Dimethyl Sulfoxide (DMSO) | Organic (Aprotic) | > 50 |

| Ethanol | Organic (Protic) | 1 - 10 |

| Methanol | Organic (Protic) | 1 - 10 |

| Acetonitrile | Organic (Aprotic) | 0.1 - 1.0 |

| Polyethylene Glycol 400 (PEG 400) | Excipient | 1 - 10 |

| Propylene Glycol | Excipient | 1 - 10 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound.

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound powder to vials containing a known volume of each test solvent.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a mechanical shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand to let undissolved solids settle.

-

Carefully withdraw an aliquot from the supernatant.

-

Filter the aliquot through a 0.45 µm syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.

-

Analyze the concentration of this compound using a validated HPLC-UV method.

-

-

Calculation:

-

Calculate the solubility in mg/mL based on the measured concentration and the dilution factor.

-

Stability Characteristics

The stability of this compound is a critical quality attribute that can be affected by various environmental factors such as pH, temperature, light, and oxygen. As a phenolic compound, it is likely susceptible to oxidative degradation and isomerization or degradation upon exposure to UV light.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to develop a stability-indicating analytical method. These studies involve exposing the drug substance to stress conditions more severe than accelerated stability testing.

Projected Stability Profile (Forced Degradation)

This table summarizes the expected outcomes of forced degradation studies on this compound.

| Stress Condition | Reagent/Condition | Expected Outcome |

| Acid Hydrolysis | 0.1 N HCl, 60°C | Minor degradation |

| Base Hydrolysis | 0.1 N NaOH, 60°C | Significant degradation (potential hydrolysis of ester or ether linkages, if any, and phenolic degradation) |

| Oxidation | 3% H₂O₂, Ambient Temp. | Significant degradation |

| Thermal Stress | 80°C (Solid State) | Minor to moderate degradation |

| Photostability | ICH Q1B conditions (UV/Vis light) | Significant degradation, potential for isomerization |

Experimental Protocol: Stability-Indicating HPLC Method Development

A stability-indicating analytical method is crucial for accurately quantifying this compound in the presence of its degradation products.

-

Chromatographic System: High-Performance Liquid Chromatography (HPLC) with a UV/Vis or Photodiode Array (PDA) detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient should be optimized to separate the parent peak from all degradation product peaks.

-

Detection Wavelength: Determined by acquiring the UV spectrum of this compound and selecting the wavelength of maximum absorbance.

-

Forced Degradation Sample Analysis:

-

Prepare solutions of this compound under the stress conditions outlined in section 3.2.

-

Inject the stressed samples into the HPLC system.

-

The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent this compound peak (resolution > 1.5) and from each other. Peak purity analysis using a PDA detector should be performed to confirm the homogeneity of the this compound peak.

-

Visualizations

Hypothetical Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting a forced degradation study and developing a stability-indicating method.

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Potential Signaling Pathway Inhibition

Stilbenoids and related phenolic compounds are known to modulate various cellular signaling pathways, often associated with inflammation and cell proliferation. While the specific targets of this compound are not well-elucidated, a compound of its class might be hypothesized to interact with pathways such as the NF-κB signaling cascade.

Caption: Hypothetical Inhibition of the NF-κB Signaling Pathway by this compound.

Conclusion

While specific experimental data for this compound remains to be published, this technical guide provides a foundational understanding of its likely solubility and stability characteristics based on its chemical class. The provided protocols and illustrative data serve as a starting point for researchers and drug development professionals. Empirical determination of these properties is a necessary next step to fully characterize this compound for any potential therapeutic application. The development of a robust, stability-indicating analytical method will be paramount for accurate quantification and quality control throughout the research and development process.

References

Gnetofuran B: A Review of Its Chemical Landscape and Therapeutic Potential

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetofuran B, a stilbenoid found in select species of the Gnetum genus, represents a molecule of significant interest within the broader class of resveratrol derivatives. Despite its intriguing chemical structure, research specifically focused on this compound remains notably scarce. This comprehensive technical guide addresses this knowledge gap by systematically reviewing the available literature on the chemical constituents of Gnetum species, with a particular focus on stilbenoids and oligostilbenoids that are structurally and likely functionally related to this compound. By examining the well-documented anti-inflammatory, antioxidant, anticancer, and neuroprotective properties of these related compounds, this review aims to infer the potential therapeutic avenues for this compound. This guide provides a foundational resource for researchers, scientists, and drug development professionals, complete with summarized quantitative data, detailed experimental methodologies for key analogous compounds, and visual representations of relevant signaling pathways to stimulate and inform future research into this promising natural product.

Introduction

The genus Gnetum is a rich source of bioactive compounds, particularly stilbenoids, which have garnered considerable attention for their diverse pharmacological activities.[1] Among these is this compound, a resveratrol derivative with a benzofuran moiety. While its close structural relatives, such as Gnetofuran A and other resveratrol oligomers like gnetin C and gnemonosides, have been the subject of numerous studies, this compound remains largely unexplored.[1][2] This review synthesizes the existing knowledge on the chemical family to which this compound belongs to build a predictive framework for its biological activities and potential mechanisms of action.

Phytochemical Landscape of Gnetum Species

The Gnetum genus is a well-established reservoir of stilbenoids, flavonoids, and other phenolic compounds.[1] Phytochemical investigations have led to the isolation and characterization of numerous resveratrol derivatives, including monomers, dimers, trimers, and tetramers.[3][4] These compounds are believed to be the primary contributors to the traditional medicinal uses of Gnetum plants, which include treatments for arthritis, bronchitis, and asthma.[1]

Table 1: Key Stilbenoids Isolated from Gnetum Species

| Compound Name | Chemical Class | Gnetum Source(s) | Reported Biological Activities | Reference(s) |

| Resveratrol | Stilbene Monomer | G. gnemon, G. microcarpum | Antioxidant, Anti-inflammatory, Anticancer, Cardioprotective | [4][5] |

| Gnetin C | Resveratrol Dimer | G. gnemon | Antioxidant, Anti-inflammatory, Anticancer, ACE Inhibitory | [6][7] |

| Gnemonoside A | Resveratrol Dimer Glycoside | G. gnemon | Antioxidant | [7] |

| Gnemonoside C | Resveratrol Dimer Glycoside | G. gnemon | Antioxidant, α-Amylase Inhibitory | [8] |

| Gnemonoside D | Resveratrol Dimer Glycoside | G. gnemon | Antioxidant, α-Amylase Inhibitory | [8] |

| ε-viniferin | Resveratrol Dimer | G. gnemon, G. microcarpum | ACE Inhibitory, Anti-inflammatory | [4][6] |

| Gnetol | Stilbenoid | G. gnemon, G. microcarpum | Anti-inflammatory | [4][7] |

| Isorhapontigenin | Stilbene Monomer | G. brunonianum, G. microcarpum | Anti-inflammatory | [3][4] |

Inferred Biological Activities and Therapeutic Potential of this compound

Based on the extensive research conducted on its structural analogs, this compound is predicted to exhibit a range of valuable biological activities.

Anti-inflammatory Activity

Stilbenoids from Gnetum species have demonstrated significant anti-inflammatory properties.[9] For instance, resveratrol and isorhapontigenin have been shown to inhibit prostaglandin E2 (PGE2) production, a key mediator of inflammation.[4] The proposed mechanism for many stilbenoids involves the inhibition of cyclooxygenase (COX) enzymes.[4] It is plausible that this compound could exert similar effects.

Experimental Protocol: PGE2 Inhibition Assay (Inferred for this compound)

This protocol is based on methodologies used for other stilbenoids.[4]

-

Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics.

-

Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

-

Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture and incubating for 24 hours.

-

PGE2 Measurement: The concentration of PGE2 in the culture medium is quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: The percentage inhibition of PGE2 production is calculated relative to the LPS-treated control group. The IC50 value, the concentration of this compound that inhibits 50% of PGE2 production, is then determined.

Antioxidant Activity

The antioxidant capacity of stilbenoids is well-documented.[7] Compounds like resveratrol, gnetin C, and various gnemonosides exhibit potent radical scavenging activity, often comparable to standards like ascorbic acid and α-tocopherol.[8] This activity is attributed to the phenolic hydroxyl groups in their structures, which can donate hydrogen atoms to neutralize free radicals. Given its phenolic structure, this compound is likely to possess significant antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay (Inferred for this compound)

This protocol is adapted from studies on other Gnetum stilbenoids.[8]

-

Preparation of Reagents: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared. A series of concentrations of this compound are also prepared.

-

Reaction: The this compound solutions are mixed with the DPPH solution in a 96-well plate.

-

Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

-

Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value, the concentration of this compound required to scavenge 50% of the DPPH radicals, is then determined.

Anticancer Activity

Numerous benzofuran and stilbenoid derivatives have been investigated for their anticancer properties.[10][11] Melinjo seed extract, rich in resveratrol derivatives, has shown cytotoxic effects on breast cancer cells (MCF-7).[12] The mechanisms of action are often multifactorial, involving the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways. A recent study highlighted the potential of bioactive compounds from Gnetum gnemon to target G Protein-Coupled Receptors (GPCRs) involved in cancer, with hub targets including MAPK3, SRC, EGFR, and STAT3.[13]

Experimental Protocol: Cytotoxicity Assay against Cancer Cell Lines (Inferred for this compound)

This protocol is based on methodologies used for evaluating the anticancer activity of related compounds.[10][12]

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are maintained in appropriate culture media.

-

Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.

-

Treatment: The cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability is assessed using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control. The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell growth, is determined.

Neuroprotective Effects

Neuroinflammation is a key factor in the pathogenesis of neurodegenerative diseases. Oligostilbenes isolated from Gnetum latifolium have been shown to inhibit neuroinflammation in microglial cells.[14] The underlying mechanism likely involves the modulation of inflammatory signaling pathways. Given the structural similarities, this compound may also possess neuroprotective properties by mitigating neuroinflammatory processes.

Signaling Pathways and Experimental Workflows

To visualize the potential mechanisms of action of this compound, based on the activities of related compounds, the following diagrams illustrate key signaling pathways and a general experimental workflow for its investigation.

Caption: General experimental workflow for the study of this compound.

Caption: Inferred anti-inflammatory mechanism of this compound.

Caption: Potential anticancer signaling pathways modulated by this compound.

Conclusion and Future Directions

While direct experimental evidence for the biological activities of this compound is currently lacking, the wealth of data on structurally related stilbenoids from the Gnetum genus provides a strong foundation for inferring its therapeutic potential. The anti-inflammatory, antioxidant, anticancer, and neuroprotective properties exhibited by its chemical cousins suggest that this compound is a promising candidate for further investigation.

Future research should prioritize the isolation or synthesis of this compound in quantities sufficient for comprehensive biological evaluation. The experimental protocols outlined in this review can serve as a starting point for these investigations. A thorough examination of its efficacy in various disease models and a detailed elucidation of its mechanisms of action will be crucial in determining its potential as a novel therapeutic agent. The exploration of this compound and other understudied natural products holds the key to unlocking new avenues in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scielo.br [scielo.br]

- 7. researchgate.net [researchgate.net]

- 8. Stilbenoids isolated from the seeds of Melinjo (Gnetum gnemon L.) and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Design, synthesis, and biological evaluation of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives as anticancer agents and inhibitors of NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Melinjo Seeds (Gnetum gnemon L.) Antioxidant Activity and Cytotoxic Effects on MCF-7 Breast Cancer Cells: A Study Based on Tracing of Resveratrol Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanistic exploration of bioactive constituents in Gnetum gnemon for GPCR-related cancer treatment through network pharmacology and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Oligostilbenes from the leaves of Gnetum latifolium and their biological potential to inhibit neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Gnetofuran B: A Comprehensive Technical Guide on its Role in Plant Defense

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gnetofuran B is a naturally occurring stilbenoid, a class of phenolic compounds found in various plant species, most notably within the genus Gnetum.[1][2] Stilbenoids are recognized for their significant role in plant defense mechanisms, acting as phytoalexins to protect against a wide array of pathogens and environmental stressors.[3][4][5] This technical guide provides an in-depth overview of this compound, detailing its chemical properties, biosynthesis, and its putative role in plant defense. The document summarizes available quantitative data, outlines experimental protocols for its study, and presents visual diagrams of relevant pathways and workflows. While specific research on this compound is limited, this guide extrapolates from the broader knowledge of stilbenoids to provide a comprehensive resource.

Chemical Profile of this compound

This compound is a derivative of resveratrol, characterized by a benzofuran moiety. Its chemical structure is presented below.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₄O₅ | [6] |

| Molecular Weight | 286.28 g/mol | [6] |

| CAS Number | 526214-79-9 | [6] |

| Chemical Name | 2-(3,5-dihydroxyphenyl)-5,6-dimethoxybenzofuran | N/A |

| Class | Stilbenoid, Benzofuran | [3] |

Role in Plant Defense Mechanisms

Stilbenoids, including this compound, are integral to the plant's innate immune system. They function as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack or abiotic stress.[4][7] The defensive roles of stilbenoids are multifaceted and include:

-

Antifungal Activity: Stilbenoids can disrupt fungal cell membranes, inhibit key enzymes, or interfere with cellular respiration, thereby hindering fungal growth and proliferation.[8][9] The benzofuran ring in this compound may contribute to its antifungal efficacy.

-

Insecticidal Activity: Some stilbenoids exhibit insecticidal properties by acting as feeding deterrents or by interfering with insect development and physiology.[10]

-

Antioxidant Activity: As phenolic compounds, stilbenoids are potent antioxidants.[11] They can scavenge reactive oxygen species (ROS) generated during stress conditions, thereby protecting plant cells from oxidative damage.[11] This antioxidant capacity is crucial for mitigating the cellular damage caused by pathogen invasion or harsh environmental conditions.

While direct studies on this compound's specific activities are not extensively available, its structural similarity to other bioactive stilbenoids strongly suggests its participation in these defense mechanisms within Gnetum species.

Biosynthesis of this compound

This compound, like other stilbenoids, is synthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites. The key enzyme responsible for the formation of the stilbene backbone is stilbene synthase (STS).

Caption: General biosynthetic pathway of stilbenoids, leading to this compound.

The biosynthesis begins with the amino acid phenylalanine, which is converted through a series of enzymatic steps to p-coumaroyl-CoA. Stilbene synthase then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the stilbene backbone, typically resveratrol. Subsequent modifications, such as oxidative cyclization and methylation, are presumed to convert resveratrol into this compound.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and biological activity assessment of this compound, adapted from general protocols for stilbenoids.

Protocol 1: Extraction and Isolation of this compound from Gnetum Plant Material

Caption: Workflow for the extraction and isolation of this compound.

-

Sample Preparation: Collect fresh plant material from a Gnetum species, wash, and dry in a shaded, well-ventilated area. Grind the dried material into a fine powder.

-

Extraction: Macerate the powdered plant material in 80% ethanol (1:10 w/v) at room temperature for 72 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C.

-

Liquid-Liquid Partitioning: Suspend the concentrated extract in distilled water and partition successively with n-hexane and ethyl acetate. The ethyl acetate fraction is expected to be rich in phenolic compounds, including this compound.

-

Column Chromatography: Subject the dried ethyl acetate fraction to silica gel column chromatography. Elute with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity.

-

Fraction Collection and Analysis: Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3) and visualize under UV light (254 nm and 365 nm).

-

Purification: Pool the fractions containing the compound of interest and subject them to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column and a methanol:water gradient.

-

Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Protocol 2: Quantification of this compound using HPLC

-

Standard Preparation: Prepare a stock solution of purified this compound in methanol. Create a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Sample Preparation: Prepare an extract from the plant material as described in Protocol 1 (steps 1-3). Dilute the extract to a suitable concentration with methanol.

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of solvent A (0.1% formic acid in water) and solvent B (acetonitrile).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 20 µL.

-

Detection: UV detector at a wavelength determined from the UV spectrum of this compound (typically around 320 nm for stilbenoids).

-

-

Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standard solutions. Determine the concentration of this compound in the plant extract by comparing its peak area to the calibration curve.

Protocol 3: In Vitro Antifungal Activity Assay (Broth Microdilution Method)

Caption: Workflow for determining the antifungal activity of this compound.

-

Fungal Inoculum Preparation: Culture a plant pathogenic fungus (e.g., Fusarium oxysporum, Botrytis cinerea) on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile distilled water and adjust the concentration to 1 x 10⁵ spores/mL.

-

Assay Setup: In a 96-well microtiter plate, add 100 µL of Potato Dextrose Broth (PDB) to each well. Add 100 µL of a stock solution of this compound (dissolved in a suitable solvent like DMSO, ensuring the final solvent concentration is not inhibitory) to the first well and perform serial two-fold dilutions.

-

Inoculation: Add 10 µL of the fungal spore suspension to each well.

-

Controls: Include a positive control (a known antifungal agent), a negative control (broth and inoculum without this compound), and a solvent control.

-

Incubation: Incubate the plate at 28°C for 48-72 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound at which no visible fungal growth is observed.

Protocol 4: Antioxidant Capacity Assessment (DPPH Radical Scavenging Assay)

-

DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample and Standard Preparation: Prepare various concentrations of this compound in methanol. Use ascorbic acid or Trolox as a positive control standard.

-

Assay Procedure: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample or standard concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals).

Quantitative Data on Stilbenoids in Gnetum

Specific quantitative data for this compound is scarce in the available literature. However, studies on various Gnetum species have reported the presence and quantities of other related stilbenoids. This data provides a basis for understanding the potential concentrations of this compound that might be found.

Table 2: Stilbenoid Content in Various Gnetum Species

| Gnetum Species | Plant Part | Stilbenoid(s) Quantified | Concentration Range (mg/g dry weight) | Reference |

| Gnetum gnemon | Seeds | Resveratrol, Gnetin C | 0.5 - 2.5 (Resveratrol) | [12] |

| Gnetum parvifolium | Stems | Resveratrol, Piceatannol | Not specified | [3] |

| Gnetum microcarpum | Lianas | Gnetol | Not specified | [13] |

Note: This table highlights the presence of stilbenoids in Gnetum. Specific quantification of this compound is a key area for future research.

Signaling Pathways in Plant Defense

Upon pathogen recognition, plants activate a complex network of signaling pathways to orchestrate a defense response. While the specific signaling cascade initiated by this compound has not been elucidated, it is likely integrated into the broader defense signaling network involving key plant hormones and signaling molecules.

Caption: A generalized model of plant defense signaling pathways.

The recognition of pathogen-associated molecular patterns (PAMPs) by plant receptors triggers a cascade of events, including a burst of reactive oxygen species (ROS), calcium ion influx, and the activation of mitogen-activated protein kinase (MAPK) cascades. These early signals lead to the synthesis of defense hormones like salicylic acid (SA), jasmonic acid (JA), and ethylene (ET). These hormones, in turn, regulate the expression of defense-related genes, leading to the production of phytoalexins like this compound, pathogenesis-related (PR) proteins, and reinforcement of the cell wall.

Conclusion and Future Directions

This compound, a stilbenoid from the Gnetum genus, holds significant potential as a key player in plant defense mechanisms. While its precise roles and mechanisms of action are yet to be fully elucidated, the existing knowledge on stilbenoids provides a strong framework for future research. This technical guide has synthesized the current understanding of this compound, offering detailed protocols and conceptual models to facilitate further investigation.

Future research should focus on:

-

Isolation and Quantification: Developing robust methods for the specific isolation and quantification of this compound from various Gnetum species.

-

Biological Activity: Conducting comprehensive bioassays to determine the specific antifungal, insecticidal, and antioxidant activities of pure this compound.

-

Mechanism of Action: Investigating the molecular mechanisms by which this compound exerts its biological effects on pathogens and within the plant.

-

Signaling and Regulation: Elucidating the signaling pathways that regulate the biosynthesis of this compound and the downstream responses it may trigger in the plant.

A deeper understanding of this compound and its role in plant defense will not only advance our knowledge of plant-pathogen interactions but also open avenues for the development of novel, natural-product-based strategies for crop protection and potentially for pharmaceutical applications.

References

- 1. Herbivore-induced plant volatiles accurately predict history of coexistence, diet breadth, and feeding mode of herbivores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plant Response to Bacterial Pathogens. Overlap between Innate and Gene-for-Gene Defense Response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Vitro Antifungal Activity of Plant Extracts on Pathogenic Fungi of Blueberry (Vaccinium sp.) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plant responses to UV-B radiation: signaling, acclimation and stress tolerance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Insecticidal activity and the mechanism of action of three phenylpropanoids isolated from the roots of Piper sarmentosum Roxb - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The MYB Transcription Factor GmMYB78 Negatively Regulates Phytophthora sojae Resistance in Soybean [mdpi.com]

- 13. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Biological Potential of Gnetofuran B Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gnetofuran B, a naturally occurring benzofuran derivative, represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of this compound derivatives and explores their potential biological activities, drawing upon data from structurally related benzofuran and 2,3-dihydrobenzofuran analogues. While specific research on this compound derivatives is nascent, the broader class of benzofurans has demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions. This document aims to serve as a foundational resource for researchers interested in the exploration and development of this compound-based therapeutics by detailing synthetic methodologies, presenting quantitative biological data from related compounds, and elucidating a key signaling pathway associated with a structurally similar natural product.

Introduction to this compound and its Therapeutic Potential

This compound is a stilbenoid derivative belonging to the benzofuran class of heterocyclic compounds, which are widely distributed in nature. Natural products from the Gnetum genus have been traditionally used in medicine to treat a variety of ailments, including arthritis, bronchitis, and asthma. Modern phytochemical investigations have revealed that these plants are a rich source of bioactive molecules, including various stilbenoids. While this compound itself is a known natural product, the synthesis and evaluation of its derivatives remain a largely unexplored area with significant therapeutic potential. The core structure of this compound, featuring a 2-aryl-2,3-dihydrobenzofuran moiety, is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. This guide will explore the synthetic routes to access this core and its derivatives, and present the biological activities of structurally similar compounds to highlight the potential of this compound class.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be approached through various strategies common to the synthesis of 2-arylbenzofurans and 2,3-dihydrobenzofurans. A representative synthetic approach involves the coupling of a substituted phenol with a suitable phenylacetylenic or styrenic precursor, followed by cyclization to form the benzofuran core.

General Synthetic Strategies

Several methods have been reported for the synthesis of the 2-arylbenzofuran and 2,3-dihydrobenzofuran scaffolds. These include:

-

Palladium-catalyzed coupling reactions: Sonogashira coupling of o-iodophenols with terminal alkynes followed by cyclization is a common and efficient method.

-

Intramolecular cyclization of 2-hydroxystilbenes: Oxidative cyclization of 2-hydroxystilbenes can yield 2-arylbenzofurans.

-

Annulation reactions: Transition metal-catalyzed annulation of phenols with various coupling partners can provide access to the benzofuran ring system.

Representative Experimental Protocol: Synthesis of a 2-Aryl-2,3-dihydrobenzofuran Derivative

The following protocol is a representative example of a synthetic route that can be adapted for the synthesis of this compound derivatives, based on established methods for similar structures.

Step 1: O-Alkylation of a Substituted Phenol

To a solution of a substituted phenol (1.0 eq.) in a suitable solvent such as acetone or DMF, is added a base such as potassium carbonate (2.0 eq.). The mixture is stirred at room temperature for 30 minutes. A substituted 2-bromoacetophenone (1.1 eq.) is then added, and the reaction mixture is heated to reflux for 12-24 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude ether derivative, which can be purified by column chromatography.

Step 2: Intramolecular Cyclization

The ether derivative from the previous step (1.0 eq.) is dissolved in a suitable solvent such as toluene. A Lewis acid or a dehydrating agent (e.g., polyphosphoric acid, or Amberlyst-15) is added, and the mixture is heated to reflux for 2-6 hours. Upon completion, the reaction mixture is cooled to room temperature, and the solid catalyst is filtered off. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to afford the desired 2-aryl-2,3-dihydrobenzofuran derivative.

Biological Activities of this compound Derivatives and Related Compounds

While specific biological activity data for a wide range of this compound derivatives are not yet available in the public domain, the broader class of benzofuran and 2,3-dihydrobenzofuran derivatives has been extensively studied and has shown promising activity in several therapeutic areas. The following tables summarize the quantitative biological data for representative benzofuran derivatives, illustrating the potential of the this compound scaffold.

Anticancer Activity

Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the inhibition of key cellular processes such as tubulin polymerization or the modulation of signaling pathways involved in cell proliferation and apoptosis.

| Compound Class | Derivative Substitution | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Arylbenzofuran | 2-(3',4',5'-Trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | L1210 (Leukemia) | 0.016 | [1] |

| 2-Arylbenzofuran | 2-(3',4',5'-Trimethoxybenzoyl)-3-methyl-6-ethoxy-benzo[b]furan | HeLa (Cervical) | 0.024 | [1] |

| Benzofuran-thiazole hybrid | 4-methyl substituted thiazole ring | HePG2 (Liver) | 4.0-8.99 | [2] |

| Benzofuran-thiazole hybrid | 4-methyl substituted thiazole ring | MCF-7 (Breast) | 4.0-8.99 | [2] |

| Halogenated Benzofuran | Bromine on methyl at C3 | HL-60 (Leukemia) | 0.1 | [3] |

| Halogenated Benzofuran | Bromine on methyl at C3 | K562 (Leukemia) | 5.0 | [3] |

Anti-inflammatory Activity

Certain benzofuran derivatives have shown potent anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO).

| Compound Class | Derivative Substitution | Assay | IC50 (µM) | Reference |

| Aza-benzofuran | Inhibition of NO release (LPS-stimulated RAW 264.7 cells) | 17.3 | [4] | |

| Aza-benzofuran | Inhibition of NO release (LPS-stimulated RAW 264.7 cells) | 16.5 | [4] | |

| Benzofuran-piperazine hybrid | Inhibition of NO generation (LPS-stimulated RAW 264.7 cells) | 52.23 | [2] |

Antimicrobial Activity

The benzofuran scaffold is also a promising platform for the development of new antimicrobial agents, with derivatives showing activity against a range of bacteria and fungi.

| Compound Class | Derivative Substitution | Microorganism | MIC (µg/mL) | Reference |

| Benzofuran-amide derivative | Staphylococcus aureus | 6.25 | [5] | |

| Benzofuran-amide derivative | Escherichia coli | 6.25 | [5] | |

| Aza-benzofuran | Salmonella typhimurium | 12.5 | [4] | |

| Aza-benzofuran | Staphylococcus aureus | 12.5 | [4] | |

| Naphtho[2,1-b]furan derivative | Staphylococcus aureus | 30 | [6] | |

| Naphtho[2,1-b]furan derivative | Bacillus subtilis | 30 | [6] |

Signaling Pathways

The biological activities of benzofuran derivatives are often mediated through their interaction with specific cellular signaling pathways. Gnetofuran A, a compound structurally related to this compound, has been shown to enhance osteoblast differentiation through the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is a key regulator of cellular responses to a variety of external stimuli and plays a crucial role in processes such as inflammation, cell differentiation, and apoptosis.

The p38 MAPK Signaling Pathway

The p38 MAPK pathway is a cascade of protein kinases that ultimately leads to the phosphorylation and activation of various transcription factors and other downstream targets. Activation of this pathway can have diverse cellular outcomes depending on the cell type and the stimulus.

Caption: The p38 MAPK signaling cascade.

Experimental Workflow for Investigating Signaling Pathway Modulation

To elucidate the mechanism of action of this compound derivatives, a systematic experimental workflow can be employed to investigate their effects on relevant signaling pathways.

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

This compound and its derivatives represent a promising, yet underexplored, area for drug discovery. The data from structurally related benzofuran and 2,3-dihydrobenzofuran compounds strongly suggest that the this compound scaffold has the potential to yield potent and selective modulators of various biological processes relevant to human diseases. Future research should focus on the systematic synthesis of a library of this compound derivatives with diverse substitution patterns. Subsequent screening of these compounds against a panel of cancer cell lines, pathogenic microbes, and in inflammatory assays will be crucial to identify lead candidates. Furthermore, detailed mechanistic studies, including the elucidation of their effects on specific signaling pathways, will be essential for the rational design and development of novel this compound-based therapeutics. The information presented in this guide provides a solid foundation for initiating such research endeavors.

References

- 1. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, anticancer and antimicrobial evaluation of new benzofuran based derivatives: PI3K inhibition, quorum sensing and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. benthamscience.com [benthamscience.com]

- 5. jopcr.com [jopcr.com]

- 6. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Gnetofuran B: Comprehensive Application Notes and Protocols for Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the extraction and purification of Gnetofuran B, a naturally occurring benzofuran found in plants of the Gnetum genus. The protocols outlined below are based on established phytochemical methodologies and available literature.

Introduction to this compound

This compound is a phenolic derivative classified as a benzofuran. It has been isolated from plant species such as Gnetum klossii.[1] Natural products containing the benzofuran moiety have garnered scientific interest due to their diverse biological activities, which may include anti-inflammatory and antioxidant properties. While the specific biological activities and mechanisms of action for this compound are not extensively characterized in publicly available literature, related compounds such as Gnetofuran A have been shown to influence cellular signaling pathways, for instance, the p38 MAPK pathway involved in osteoblast differentiation.[2]

Data Presentation: Extraction and Purification Parameters

The following table summarizes generalized quantitative data for the extraction and purification of phenolic compounds, including benzofurans, from plant materials. These values should be optimized for the specific plant matrix and target compound.

| Parameter | Extraction | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | N/A | Silica Gel (60-120 mesh) | C18 Reverse-Phase (5 µm particle size) |

| Mobile Phase | Methanol | Gradient of Hexane:Ethyl Acetate | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile |

| Solvent-to-Solid Ratio | 10:1 to 20:1 (mL/g) | N/A | N/A |

| Extraction Time | 24-72 hours (Maceration) | N/A | N/A |

| Temperature | Room Temperature | Room Temperature | Room Temperature |

| Purity Achieved | Crude Extract | Partially Purified Fractions | >95% |

| Yield | Variable (dependent on plant source and method) | Variable | Variable |

Experimental Protocols

Protocol 1: Extraction of this compound from Gnetum Plant Material

This protocol describes a general method for the extraction of this compound from the dried and powdered stems of Gnetum species.

Materials:

-

Dried and powdered Gnetum stem material

-

Methanol (ACS grade or higher)

-

Large glass container with a lid

-

Shaker or magnetic stirrer

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

Procedure:

-

Weigh the desired amount of powdered plant material.

-

Place the plant material in the glass container and add methanol at a solvent-to-solid ratio of 10:1 (v/w).

-

Seal the container and place it on a shaker or use a magnetic stirrer to ensure continuous agitation at room temperature for 48 hours.

-

After 48 hours, filter the mixture through filter paper to separate the extract from the plant residue.

-

Collect the filtrate (methanol extract) and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanol extract.

-